Ethyl 2-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-2-oxoacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-oxo-2-[4-[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4S2/c1-4-24-13(23)12(22)19-5-7-20(8-6-19)14-17-18-15(26-14)25-9-11(21)16-10(2)3/h10H,4-9H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWNHRAVRIMLMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-2-oxoacetate, also known by its CAS number 1105227-36-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H23N5O4S2 with a molecular weight of approximately 401.5 g/mol. The compound features a piperazine ring and a thiadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N5O4S2 |
| Molecular Weight | 401.5 g/mol |
| CAS Number | 1105227-36-8 |
Research indicates that compounds with similar structures exhibit multiple mechanisms of action, including:
- Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. This compound may inhibit bacterial growth through disruption of bacterial cell wall synthesis or function.
- Anticancer Properties : Certain piperazine derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis. The presence of the isopropylamino group may enhance the compound's interaction with cellular targets involved in cancer pathways.
- Neuroprotective Effects : Compounds containing thiadiazole rings have been reported to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds to infer the potential effects of this compound.
Case Study: Antimicrobial Activity
A study on thiadiazole derivatives demonstrated significant antimicrobial activity against various bacterial strains. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Thiadiazole Derivative A | 32 | Staphylococcus aureus |
| Thiadiazole Derivative B | 16 | Escherichia coli |
Case Study: Anticancer Activity
Another study focused on piperazine derivatives showed that they could inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values were reported as follows:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Piperazine Derivative A | 10 | MCF7 |
| Piperazine Derivative B | 15 | A549 |
Q & A
Q. Mitigating side products :
- Temperature control : Maintain reflux at 80–90°C to avoid thermal degradation of the thiadiazole ring .
- Chromatographic purification : Silica gel column chromatography (eluent: EtOAc/hexane, 1:1) isolates the target compound from by-products like unreacted piperazine .
Advanced: How can contradictions in biological activity data between in vitro and in vivo models be resolved?
Answer:
Methodological approaches :
- Dose-response recalibration : Adjust in vitro doses to account for pharmacokinetic factors (e.g., plasma protein binding) using LC-MS/MS quantification .
- Metabolite profiling : Identify active/inactive metabolites via HPLC-MS to explain reduced efficacy in vivo .
- Formulation optimization : Use liposomal encapsulation to enhance bioavailability in animal models .
Advanced: What computational tools are recommended for predicting target interactions?
Answer:
- Molecular docking : Use AutoDock Vina or Glide to model binding to enzymes (e.g., DHFR, Topoisomerase II) with thiadiazole and piperazine moieties as key pharmacophores .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD <2 Å indicates stable binding) .
- QSAR modeling : Develop predictive models using MOE or Schrödinger to correlate substituent effects (e.g., isopropylamino group) with activity .
Advanced: How can structural stability under varying pH and temperature conditions be assessed?
Answer:
Stability protocols :
- pH studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24h, followed by HPLC to quantify degradation products (e.g., hydrolysis of the ester group at pH >10) .
- Thermal analysis : Perform TGA/DSC to determine decomposition temperatures (typically >200°C for thiadiazole derivatives) .
- Light exposure tests : Monitor UV-vis spectral changes (λmax shifts >10 nm indicate photodegradation) .
Basic: What spectroscopic and chromatographic techniques are critical for structural elucidation?
Answer:
- 1H/13C NMR : Assign peaks for piperazine (δ 2.5–3.5 ppm), thiadiazole (δ 8.1–8.3 ppm), and ethyl ester (δ 1.2–1.4 ppm, triplet) .
- LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the ester group) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) for polymorph characterization .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
SAR design steps :
Substituent variation : Synthesize analogs with modified groups (e.g., cyclopropylamino instead of isopropylamino) .
Biological screening : Test against panels of enzymes/cell lines to identify critical pharmacophores .
Data analysis : Use PCA or cluster analysis to correlate structural features (e.g., logP, polar surface area) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
